molecular formula C27H23NO5 B11608114 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11608114
M. Wt: 441.5 g/mol
InChI Key: VTKMMIFQVPYGTK-ZRDIBKRKSA-N
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Description

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, an indole core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole moiety, the construction of the indole core, and the introduction of the functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has a unique combination of functional groups and structural features that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C27H23NO5/c1-18-6-2-3-7-20(18)16-28-23-9-5-4-8-22(23)27(31,26(28)30)15-21(29)12-10-19-11-13-24-25(14-19)33-17-32-24/h2-14,31H,15-17H2,1H3/b12-10+

InChI Key

VTKMMIFQVPYGTK-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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